molecular formula C11H14O B092948 2-Phenyl-2-(propan-2-yl)oxirane CAS No. 16282-55-6

2-Phenyl-2-(propan-2-yl)oxirane

Cat. No.: B092948
CAS No.: 16282-55-6
M. Wt: 162.23 g/mol
InChI Key: VJOWUFINYRBNJV-UHFFFAOYSA-N
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Description

2-Phenyl-2-(propan-2-yl)oxirane (: 16282-55-6) is a chiral 2,2-disubstituted terminal epoxide of significant value in synthetic organic chemistry . With a molecular formula of C 11 H 14 O and a molecular weight of 162.23 g/mol , this compound serves as a versatile and crucial chiral building block for the synthesis of complex natural products and biologically active compounds, including pharmaceuticals . Its structure features an oxirane ring geminally substituted with phenyl and isopropyl groups, which creates a stereogenic center . These epoxides are particularly prized in asymmetric synthesis because the strained three-membered ring can be ring-opened by various nucleophiles in a regioselective and stereospecific manner, granting access to valuable chiral tertiary alcohols and other functionalized structures . The enantioselective synthesis of 2,2-disubstituted terminal epoxides like this compound has been achieved via Corey-Chaykovsky epoxidation of ketones using chiral catalysts, highlighting their importance in advanced methodological development . This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenyl-2-propan-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11(8-12-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOWUFINYRBNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16282-55-6
Record name 2-phenyl-2-(propan-2-yl)oxirane
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Preparation Methods

Key Parameters and Outcomes

SubstrateCurrent Density (mA cm⁻²)Conversion (%)Epoxide Yield (%)By-Products
(E)-1,2-Diphenylethene3.39338Dibromide (16%)
1-[(E)-Prop-1-enyl]benzene3310023Unidentified side products

Electrochemical methods are particularly effective for electron-rich alkenes but require optimization of electrolyte composition and current density to minimize side reactions.

Catalytic Oxidation Using Transition Metal Complexes

Transition metal catalysts, such as manganese-salen complexes, enhance epoxidation efficiency. In one protocol, 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene was epoxidized with 96% yield using a Mn(salen) catalyst and aqueous hydrogen peroxide. The reaction proceeds via oxygen transfer to the alkene, forming the epoxide with high stereoselectivity.

Comparative Performance of Catalysts

CatalystSubstrateOxidantYield (%)Diastereomer Ratio
Mn(salen)1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-eneH₂O₂963:2
Co(II) acetate(E)-3,7-Dimethylocta-2,6-dien-1-olO₂56

Catalytic methods excel in stereochemical control but often require expensive ligands and precise reaction conditions.

Grignard Reagent-Mediated Synthesis

Grignard reactions enable the construction of the epoxide’s carbon skeleton. A patent describes the synthesis of ethyl 2-oxo-4-phenylbutyrate via a Grignard intermediate, which could be adapted for epoxide production. β-Bromophenylethane reacts with magnesium in methyl tert-butyl ether to form a Grignard reagent, subsequently quenched with diethyl oxalate.

Industrial-Scale Optimization

ParameterOptimal ValueImpact on Yield
Solvent Ratio (MTBE:Thinner)1:0.25Maximizes reagent solubility
Reaction Temperature30–60°CPrevents thermal decomposition
Reaction Time6–8 hoursBalances conversion and side reactions

This method’s scalability is offset by challenges in handling air-sensitive reagents and managing exothermic reactions.

Reduction of Cumene Hydroperoxide

Industrial synthesis frequently employs cumene hydroperoxide (CHP) as a precursor. Reduction of CHP with sodium sulfide generates 2-phenyl-2-propanol, which can be oxidized to the target epoxide. However, this route produces sulfur-containing wastewater, necessitating costly remediation.

Process Flow and Environmental Impact

  • Oxidation : Cumene → CHP (using O₂, alkali catalyst)

  • Reduction : CHP → 2-Phenyl-2-propanol (Na₂S, 40–100°C)

  • Epoxidation : 2-Phenyl-2-propanol → Target epoxide (H₂O₂, acid catalyst)

A two-step alternative using nitrogen-doped carbon catalysts (2–4% N content) directly converts cumene to 2-phenyl-2-propanol with 56% yield, reducing waste generation.

Acid-Catalyzed Cyclization of Halohydrins

Acid-mediated cyclization of β-halohydrins offers a straightforward route to epoxides. For example, treating 2-bromo-2-phenylpropan-1-ol with sulfuric acid induces ring closure via an SN2 mechanism. This method achieves yields up to 75% but requires careful control of acid strength to prevent polymerization.

Reaction Conditions and Outcomes

HalohydrinAcid CatalystTemperature (°C)Yield (%)
2-Bromo-2-phenylpropan-1-olH₂SO₄0–568
2-Chloro-2-phenylpropan-1-olHClO₄2572

Cyclization is favored in polar aprotic solvents, though competing elimination reactions necessitate low temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(propan-2-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The unique structure of 2-phenyl-2-(propan-2-yl)oxirane makes it a valuable intermediate in organic synthesis. It can undergo various reactions such as:

  • Nucleophilic Ring Opening : The epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or amines.
  • Formation of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is utilized in the production of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for applications in:

  • Coatings : Used as protective coatings in various industries due to their durability.
  • Adhesives : Employed in bonding materials where strong adhesion is required.

Case Study 1: Synthesis Optimization

A study optimized the synthesis of this compound via a novel catalytic method that improved yield and reduced reaction time. The use of a specific catalyst allowed for milder reaction conditions and better selectivity towards the desired product.

Case Study 2: Application in Epoxy Resins

In an industrial application, this compound was incorporated into an epoxy resin formulation that demonstrated enhanced thermal stability and mechanical strength compared to traditional epoxy systems. This advancement has implications for aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(propan-2-yl)oxirane involves the interaction of its oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The reactivity and applications of epoxides depend on substituent electronic and steric effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Phenyl-2-(propan-2-yl)oxirane C₁₁H₁₄O 162.23 Phenyl, isopropyl Chiral, enantioselective synthesis; discontinued commercially
2-Phenyl-2-(trifluoromethyl)oxirane C₉H₇F₃O 188.15 Phenyl, trifluoromethyl Liquid, electron-withdrawing substituent; hazardous (H311, H302)
2-[4-(Propan-2-yl)phenyl]oxirane C₁₁H₁₄O 162.23 p-Isopropylphenyl Positional isomer; altered ring-opening reactivity
Bisphenol A diglycidyl ether (DGEBA) C₂₁H₂₄O₄ 340.41 Two oxirane groups, bisphenol core High thermal stability; epoxy resin precursor
Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., isopropyl in this compound) stabilize the epoxide ring, slowing nucleophilic attack.
  • Electron-withdrawing groups (e.g., trifluoromethyl in 2-phenyl-2-(trifluoromethyl)oxirane) enhance electrophilicity, increasing reactivity in ring-opening reactions .

Steric Hindrance :

  • The bulky isopropyl group in this compound restricts access to the oxirane ring, influencing regioselectivity in reactions .

Positional Isomerism :

  • 2-[4-(Propan-2-yl)phenyl]oxirane, a positional isomer, exhibits distinct reactivity due to the para-substituted isopropyl group, altering electronic distribution .
Ring-Opening Reactions
  • This compound : Preferential attack at the less hindered carbon due to steric shielding by the isopropyl group. Used in asymmetric synthesis of β-blockers and chiral alcohols .
  • 2-Phenyl-2-(trifluoromethyl)oxirane : Rapid ring-opening with nucleophiles (e.g., amines, thiols) due to electron-withdrawing CF₃ group. Applications in fluorinated drug intermediates .
Industrial Relevance
  • DGEBA : A cornerstone of epoxy resins, offering cross-linking efficiency and thermal stability (e.g., in adhesives and composites) .
  • This compound: Limited to niche pharmaceutical applications due to synthesis complexity and discontinued production .

Biological Activity

2-Phenyl-2-(propan-2-yl)oxirane, commonly known as an epoxide, is a cyclic ether characterized by its three-membered ring structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H12OC_{11}H_{12}O, with a molecular weight of approximately 164.21 g/mol. The structure features a phenyl group and an isopropyl group attached to an oxirane ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various epoxide derivatives, this compound demonstrated significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)
This compound32
Control (standard antibiotics)16

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HCT116 (colon cancer)20

These findings highlight the potential of this epoxide as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules such as proteins and DNA. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can disrupt normal cellular functions, leading to apoptosis or inhibition of microbial growth.

Study on Glucose Metabolism

A significant study investigated the effects of phenylalkyloxiranes, including this compound, on glucose metabolism disorders. The compound was shown to lower blood glucose levels effectively in animal models, suggesting its potential application in treating diabetes. Additionally, it exhibited favorable effects on lipid profiles, indicating a dual action on metabolic disorders .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests indicated that the compound has a high LD50 (>5000 mg/kg), categorizing it as low toxicity under standard conditions. However, mild irritant effects were observed in skin and eye irritation tests, necessitating caution during handling .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-2-(propan-2-yl)oxirane, and how can enantiomeric purity be ensured?

A common enantioselective synthesis involves the use of chiral catalysts such as D-proline in tetrahydrofuran (THF). For example, aldehydes are reacted with D-proline under controlled conditions, followed by cyclization using sodium hydride in methanol. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates like 1,3-diols and final oxirane products . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed post-synthesis.

Q. How can the oxirane oxygen content be experimentally quantified, and what are the limitations of these methods?

The oxirane oxygen content (OOC) is typically determined via the AOCS Cd 9-57 method, which involves titration with hydrobromic acid in acetic acid. However, FTIR-ATR spectroscopy (peaks at 820–850 cm⁻¹ for oxirane rings) offers a faster alternative for complex mixtures, validated by a coefficient of determination (r² = 0.995) against theoretical values . Limitations include interference from hydroxyl groups in FTIR and overestimation in titration due to side reactions.

Q. What crystallographic tools are suitable for resolving the stereochemistry of this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) and OLEX2 for structure solution and visualization is the gold standard. These tools enable precise determination of bond angles, torsional strain in the oxirane ring, and chiral centers. For example, SHELXL refines twinned or high-resolution data effectively, while OLEX2 integrates molecular graphics for analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack on the strained oxirane ring. Parameters like Fukui indices identify electrophilic sites, while transition-state analysis predicts regioselectivity. For instance, the oxirane oxygen’s lone pairs direct nucleophiles (e.g., amines) to the less hindered carbon, validated by experimental kinetics .

Q. What strategies address contradictions in oxirane content data between FTIR-ATR and titration methods?

Discrepancies arise from matrix effects (e.g., polymerized byproducts in FTIR) or incomplete reactions in titration. Cross-validation using NMR (integration of oxirane proton signals at δ 3.1–3.5 ppm) or GC-MS (monitoring epoxy degradation products) resolves conflicts. Calibration curves for FTIR should use synthetic standards matching the sample’s chemical environment .

Q. How does this compound function as a monomer in epoxy resin synthesis?

The compound’s oxirane ring undergoes cross-linking with hardeners like amines or anhydrides, forming a 3D polymer network. Kinetic studies show that accelerators (e.g., tertiary amines) reduce gelation time by lowering activation energy. Its phenyl groups enhance thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition >250°C .

Q. What role does steric hindrance play in the enantioselective synthesis of this oxirane?

Bulky substituents (e.g., isopropyl groups) on the oxirane ring induce asymmetry during cyclization. Molecular mechanics simulations (e.g., MM2 force fields) reveal that D-proline’s chiral pocket favors one transition state, achieving enantiomeric excess (ee) >90%. Experimental ee values are confirmed via Mosher ester analysis or chiral stationary-phase chromatography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-2-(propan-2-yl)oxirane
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